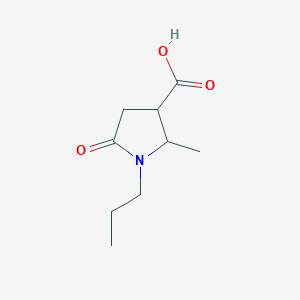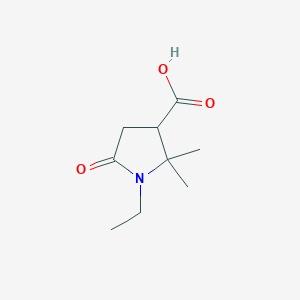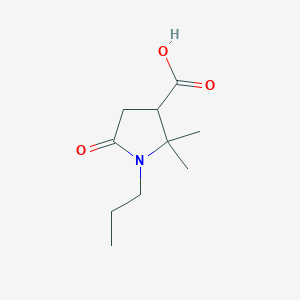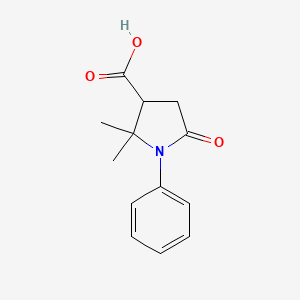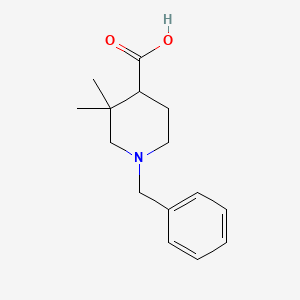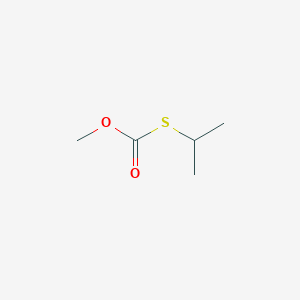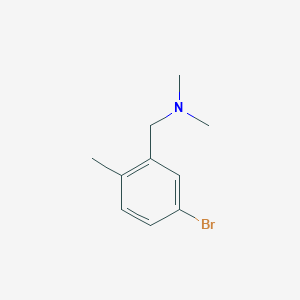
1-(Cyclopropylsulfonyl)-4-methoxybenzene
Übersicht
Beschreibung
1-(Cyclopropylsulfonyl)-4-methoxybenzene is an organic compound characterized by a cyclopropylsulfonyl group attached to a benzene ring, which also bears a methoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylsulfonyl)-4-methoxybenzene typically involves the following steps:
Formation of Cyclopropylsulfonyl Chloride: Cyclopropylsulfonyl chloride can be prepared by reacting cyclopropylsulfonic acid with thionyl chloride under reflux conditions.
Sulfonylation Reaction: The cyclopropylsulfonyl chloride is then reacted with 4-methoxybenzene (anisole) in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent product quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Cyclopropylsulfonyl)-4-methoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 1-(Cyclopropylthio)-4-methoxybenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylsulfonyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylsulfonyl)-4-methoxybenzene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, depending on the specific context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Cyclopropylsulfonyl)-4-chlorobenzene: Similar structure but with a chlorine substituent instead of a methoxy group.
1-(Cyclopropylsulfonyl)-4-nitrobenzene: Contains a nitro group, which significantly alters its reactivity and applications.
1-(Cyclopropylsulfonyl)-4-hydroxybenzene: The hydroxyl group provides different chemical properties and potential biological activities.
Uniqueness
1-(Cyclopropylsulfonyl)-4-methoxybenzene is unique due to the presence of both a cyclopropylsulfonyl group and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
IUPAC Name |
1-cyclopropylsulfonyl-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-13-8-2-4-9(5-3-8)14(11,12)10-6-7-10/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYLWTAGXDCTHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
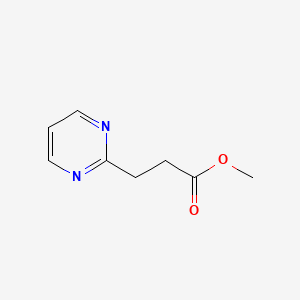
![6-[3-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B8008968.png)
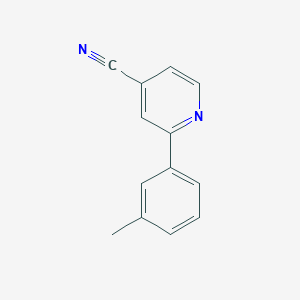

![2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8008990.png)
![2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8008991.png)
![2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8008999.png)
